molecular formula C14H23N5O3 B5572362 1,3-DIMETHYL-6-(2-MORPHOLINOETHYL)-5,6,7,8-TETRAHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE

1,3-DIMETHYL-6-(2-MORPHOLINOETHYL)-5,6,7,8-TETRAHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE

Cat. No.: B5572362
M. Wt: 309.36 g/mol
InChI Key: JFENSIRLFCIEOB-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-6-(2-MORPHOLINOETHYL)-5,6,7,8-TETRAHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE is a complex heterocyclic compound. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring fused with a pyrimidine ring, and a morpholinoethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-6-(2-MORPHOLINOETHYL)-5,6,7,8-TETRAHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, such as dimethylurea and morpholine, followed by cyclization and further functionalization to introduce the desired substituents. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-6-(2-MORPHOLINOETHYL)-5,6,7,8-TETRAHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholinoethyl side chain or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

1,3-DIMETHYL-6-(2-MORPHOLINOETHYL)-5,6,7,8-TETRAHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-6-(2-MORPHOLINOETHYL)-5,6,7,8-TETRAHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    1,3-DIMETHYL-3,4,5,6-TETRAHYDRO-2(1H)-PYRIMIDINONE: A structurally related compound with similar chemical properties.

    PYRAZOLO[3,4-D]PYRIMIDINE: Another pyrimidine derivative with distinct biological activities.

    PYRIDO[2,3-D]PYRIMIDIN-5-ONE: A compound with a fused pyridine-pyrimidine structure.

Uniqueness

1,3-DIMETHYL-6-(2-MORPHOLINOETHYL)-5,6,7,8-TETRAHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE is unique due to its specific structural features, such as the morpholinoethyl side chain and the fused tetrahydropyrimidine-pyrimidine rings. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1,3-dimethyl-6-(2-morpholin-4-ylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O3/c1-16-12-11(13(20)17(2)14(16)21)9-19(10-15-12)4-3-18-5-7-22-8-6-18/h15H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFENSIRLFCIEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CN(CN2)CCN3CCOCC3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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